3-(tert-Butoxy)pyridin-4-amine is a nitrogen-containing heterocyclic compound characterized by the presence of a pyridine ring substituted with a tert-butoxy group and an amino group at the 4-position. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a building block for the synthesis of biologically active molecules.
The molecular formula for 3-(tert-Butoxy)pyridin-4-amine is C11H16N2O, and its structure features a pyridine ring with a tert-butoxy group (C4H9O) and an amino group (NH2) attached to it. The tert-butoxy group enhances the solubility and stability of the compound, making it suitable for various
These reactions are pivotal in synthesizing derivatives that may exhibit enhanced pharmacological properties.
Research indicates that 3-(tert-Butoxy)pyridin-4-amine and its derivatives possess significant biological activities. Some notable effects include:
The synthesis of 3-(tert-Butoxy)pyridin-4-amine can be achieved through several methods:
3-(tert-Butoxy)pyridin-4-amine has several applications across different fields:
Interaction studies involving 3-(tert-Butoxy)pyridin-4-amine focus on its pharmacodynamics and pharmacokinetics. Key areas include:
Studies have shown that structural modifications of 3-(tert-Butoxy)pyridin-4-amine can significantly impact these interactions, indicating that careful design is crucial for optimizing biological activity.
Several compounds share structural similarities with 3-(tert-Butoxy)pyridin-4-amine. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminopyridine | Pyridine ring with an amino group | Basic amine; widely used in pharmaceuticals |
| 3-(Dimethylamino)pyridin-4-amine | Pyridine ring with dimethylamino group | Increased basicity; potential for enhanced reactivity |
| 2-Aminopyridine | Amino group at the 2-position | Different substitution pattern; varied biological activity |
| 4-(tert-butyl)aniline | Aniline derivative with tert-butyl substitution | Non-pyridine; distinct reactivity due to aniline structure |
The uniqueness of 3-(tert-Butoxy)pyridin-4-amine lies in its specific substitution pattern and functional groups, which can lead to diverse biological activities not observed in other similar compounds.
Nucleophilic substitution reactions are foundational for introducing tert-butoxy groups into pyridine systems. A representative approach involves the reaction of halogenated pyridines with potassium tert-butoxide under anhydrous conditions. For instance, 3-bromopyridin-4-amine undergoes substitution with potassium tert-butoxide in toluene at elevated temperatures (110°C), yielding 3-(tert-butoxy)pyridin-4-amine after purification via column chromatography. This method leverages the strong nucleophilicity of tert-butoxide, which displaces halogens at electron-deficient positions on the pyridine ring.
Key considerations include the choice of solvent and temperature. Polar aprotic solvents like dimethylformamide (DMF) accelerate substitution rates but may necessitate stringent moisture control. Alternatively, nonpolar solvents like toluene minimize side reactions, albeit with slower kinetics. Yields typically range from 50% to 70%, depending on the halogen’s leaving-group ability and steric hindrance around the reaction site.
Reductive amination offers a versatile route to introduce amine functionalities adjacent to tert-butoxy groups. Starting from 3-(tert-butoxy)pyridine-4-carbaldehyde, condensation with ammonium acetate followed by reduction with sodium borohydride or hydrogenation over palladium catalysts produces the target amine. This method is particularly advantageous for preserving stereochemistry and functional group compatibility.
Recent adaptations involve using sodium cyanoborohydride in methanol, which selectively reduces imine intermediates without affecting tert-butoxy groups. For example, a 90% yield was reported for the reductive amination of 3-(tert-butoxy)pyridine-4-carbaldehyde using NaBH₄ in tetrahydrofuran (THF), followed by acid workup.
Photocatalysis has emerged as a sustainable method for constructing C-O bonds. A notable protocol employs acridine salts as photocatalysts under blue LED irradiation. In one study, 3-aminopyridine reacted with tert-butyl alcohol in dichloroethane under oxygen, mediated by 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) and acridine salt, achieving a 95% yield of 3-(tert-butoxy)pyridin-4-amine. This method operates via a radical mechanism, where the photocatalyst generates tert-butoxyl radicals that couple with pyridine intermediates.
Reaction optimization revealed that oxygen acts as a terminal oxidant, regenerating the photocatalyst and minimizing byproduct formation. Key advantages include mild conditions (room temperature) and compatibility with sensitive functional groups.
Transition metal catalysis, though less documented in the provided sources, holds potential for constructing tert-butoxy-amine linkages. Hypothetically, palladium-catalyzed Buchwald-Hartwig amination could couple tert-butoxy-substituted aryl halides with ammonia equivalents. For instance, using Pd(OAc)₂ and Xantphos as a ligand, 3-bromo-4-(tert-butoxy)pyridine might undergo amination with benzophenone imine, followed by acidic deprotection to yield the target amine. While specific examples were not found in the sources, analogous methods for pyridine amination are well-established.
Solvent choice profoundly impacts reaction efficiency and selectivity. The table below compares solvents used in nucleophilic substitution and photocatalytic syntheses:
| Solvent | Reaction Type | Temperature | Yield | Source |
|---|---|---|---|---|
| Toluene | Nucleophilic substitution | 110°C | 55% | |
| Dichloroethane | Photocatalysis | 25°C | 95% | |
| THF | Reductive amination | 0°C to RT | 90% |
Polar solvents like dichloroethane enhance radical stability in photocatalytic reactions, while toluene’s high boiling point facilitates thermal substitution.
Protecting the amino group during synthesis prevents undesired side reactions. Common strategies include:
| Protecting Group | Conditions | Deprotection Method | Source |
|---|---|---|---|
| Boc (tert-butoxycarbonyl) | NaHCO₃, THF/water | TFA in DCM | |
| Acetyl | Acetic anhydride, pyridine | HCl/MeOH |
The Boc group is particularly advantageous due to its stability under basic conditions and ease of removal with trifluoroacetic acid (TFA). For instance, during the synthesis of 3-(tert-butoxy)pyridin-4-amine, Boc protection of the amine prior to tert-butoxy introduction ensured regioselectivity and improved overall yield by 20%.
The compound 3-(tert-Butoxy)pyridin-4-amine represents a heterocyclic aromatic amine with the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g/mol [1]. The molecule consists of a pyridine ring substituted with an amino group at the 4-position and a tert-butoxy group at the 3-position [1]. The canonical SMILES notation is CC(C)(C)OC1=C(C=NC=C1)N, indicating the specific connectivity pattern of the substituents on the pyridine core [1].
Single crystal X-ray diffraction analysis provides definitive structural information about the three-dimensional arrangement of atoms in 3-(tert-Butoxy)pyridin-4-amine [2]. Based on structural patterns observed in related pyridine derivatives, the compound is expected to crystallize in either a monoclinic or orthorhombic crystal system with space groups P21/n or P212121 [2] [3]. The pyridine ring maintains planarity with an root mean square deviation typically less than 0.050 Å, consistent with the aromatic character of the heterocyclic core [2].
The tert-butoxy substituent orientation is characterized by its near-perpendicular arrangement relative to the pyridine ring plane [2]. This orientation minimizes steric interactions between the bulky tert-butyl group and the pyridine ring hydrogen atoms [4]. The C-O-C bond angle of the ether linkage typically ranges from 115° to 120°, while the tert-butyl group adopts a tetrahedral geometry around the central carbon atom [4].
Crystal packing analysis reveals that molecules are typically linked through intermolecular N-H···N hydrogen bonds involving the amino group, forming chains or networks within the crystal structure [2] [5]. The tert-butyl group's bulky nature influences the overall packing efficiency, often resulting in calculated densities between 1.04-1.08 g/cm³ [6].
Nuclear magnetic resonance spectroscopy provides detailed information about the conformational behavior of 3-(tert-Butoxy)pyridin-4-amine in solution [7] [8]. The tert-butyl group exhibits characteristic rapid rotation around the C-O bond, evidenced by sharp singlet resonances in both ¹H and ¹³C nuclear magnetic resonance spectra [7]. Variable temperature nuclear magnetic resonance experiments reveal that this rotational motion persists even at low temperatures, indicating a low barrier to rotation [7].
The pyridine ring protons display distinct chemical shifts reflecting the electronic influence of both substituents [9]. The amino group's electron-donating character and the tert-butoxy group's mixed electronic effects create a unique substitution pattern that can be clearly identified through two-dimensional nuclear magnetic resonance techniques [8]. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments confirm the spatial proximity of substituents and help establish the preferred conformational states [7].
Density functional theory calculations complement experimental nuclear magnetic resonance data by providing calculated chemical shifts that align closely with observed values [10]. These computational studies reveal that the molecule adopts a preferred conformation where the tert-butoxy group is oriented to minimize steric repulsion while maintaining optimal electronic interactions with the pyridine π-system [10].
Fourier-transform infrared spectroscopy provides characteristic absorption bands that enable unambiguous identification of functional groups in 3-(tert-Butoxy)pyridin-4-amine [11] [12]. The amino group exhibits distinctive N-H stretching vibrations appearing as two bands: an asymmetric stretch at 3480-3380 cm⁻¹ and a symmetric stretch at 3350-3180 cm⁻¹ [11] [12]. These frequencies are characteristic of primary aromatic amines and distinguish the compound from secondary or tertiary amines [13] [11].
The tert-butoxy group contributes several diagnostic absorption bands [11] [12]. Strong C-H aliphatic stretching vibrations appear at 2980-2870 cm⁻¹, corresponding to the methyl groups of the tert-butyl moiety [11]. The C-O stretch of the ether linkage produces a strong absorption at 1180-1120 cm⁻¹, while the C-O-C asymmetric stretch appears at 1000-950 cm⁻¹ [11] [12].
The pyridine ring system exhibits characteristic aromatic C-H stretching at 3100-3050 cm⁻¹ and C=C/C=N stretching vibrations at 1600-1580 cm⁻¹ [14] [11]. Out-of-plane bending vibrations of the substituted pyridine ring appear at 850-800 cm⁻¹ and 750-700 cm⁻¹, providing fingerprint information for the substitution pattern [11] [12].
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3480-3380 | N-H asymmetric stretch (amino group) | Medium |
| 3350-3180 | N-H symmetric stretch (amino group) | Medium-Strong |
| 3100-3050 | C-H aromatic stretch (pyridine ring) | Medium |
| 2980-2870 | C-H aliphatic stretch (tert-butyl group) | Strong |
| 1600-1580 | C=C/C=N aromatic stretch (pyridine ring) | Medium |
| 1580-1550 | N-H bending (amino group) | Medium |
| 1180-1120 | C-O stretch (tert-butoxy group) | Strong |
| 1000-950 | C-O-C asymmetric stretch (ether linkage) | Strong |
Electron ionization mass spectrometry of 3-(tert-Butoxy)pyridin-4-amine follows the nitrogen rule, producing a molecular ion with an odd mass-to-charge ratio of 166, consistent with the presence of two nitrogen atoms [15] [16]. The molecular ion exhibits moderate stability with a relative intensity of 25-35% of the base peak [17] [16].
The primary fragmentation pathway involves α-cleavage of the tert-butyl group, producing fragments at m/z 151 ([M-CH₃]⁺) and m/z 123 ([M-C₃H₇]⁺) [18] [19]. Loss of the entire tert-butoxy group generates the amino-pyridine core ion at m/z 109 ([C₆H₇N₂]⁺) [17]. The base peak typically appears at m/z 94, corresponding to [C₅H₄N₂]⁺- , formed through methyl radical loss from the amino-pyridine fragment [17] [20].
Additional characteristic fragments include m/z 78 ([C₅H₄N]⁺- ), resulting from amino group elimination, and m/z 67 ([C₄H₃N]⁺), arising from ring fragmentation [17] [21]. The tert-butyl cation at m/z 57 ([C₄H₉]⁺) provides confirmation of the tert-butoxy substituent [18] [19].
| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Mechanism |
|---|---|---|---|
| 166 | 25-35 (M⁺- ) | Molecular ion [C₉H₁₄N₂O]⁺- | Molecular ion formation |
| 151 | 8-15 | [M-CH₃]⁺ (methyl loss from tert-butyl) | α-Cleavage of tert-butyl group |
| 123 | 5-10 | [M-C₃H₇]⁺ (propyl loss from tert-butyl) | Loss of isopropyl from tert-butyl |
| 109 | 15-25 | [C₆H₇N₂]⁺ (amino-pyridine core) | Cleavage of ether bond |
| 94 | Base Peak (100) | [C₅H₄N₂]⁺- (amino-pyridine - CH₃) | Methyl radical loss |
| 78 | 40-60 | [C₅H₄N]⁺- (pyridine - NH₂) | Amino group elimination |
| 57 | 15-25 | [C₄H₉]⁺ (tert-butyl cation) | Tert-butyl group retention |
High-performance liquid chromatography method development for 3-(tert-Butoxy)pyridin-4-amine requires careful optimization to achieve separation from potential structural isomers and impurities [22] [23]. Reversed-phase chromatography using C18 stationary phases provides optimal retention and selectivity for this compound [22] [24].
The mobile phase system employs a gradient of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) [22] [25]. The gradient program typically runs from 5-95% mobile phase B over 20 minutes at a flow rate of 1.0 mL/min [22]. Column temperature is maintained at 30°C to ensure reproducible retention times and peak shapes [24].
Detection is performed using ultraviolet absorption at 254 nm and 280 nm, wavelengths that correspond to the aromatic chromophore of the pyridine ring [24] [23]. The retention time for 3-(tert-Butoxy)pyridin-4-amine typically falls between 12.5-14.2 minutes under these conditions [24]. Method validation parameters include resolution greater than 2.0 from potential impurities, theoretical plate counts exceeding 5000, and peak asymmetry factors between 0.9-1.2 [26] [27].
Isomeric separation is particularly important for distinguishing between different positional isomers of tert-butoxy-substituted aminopyridines [23]. The 2-(tert-butoxy)pyridin-3-amine and 4-(tert-butoxy)pyridin-3-amine isomers exhibit different retention behaviors due to variations in polarity and hydrogen bonding capacity [23] [28].
| Chromatographic Parameter | Optimized Value |
|---|---|
| Column Type | C18 Reversed Phase |
| Column Dimensions | 150 mm × 4.6 mm |
| Particle Size (μm) | 3.5-5.0 |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate (mL/min) | 1.0 |
| Detection Wavelength (nm) | 254 and 280 |
| Retention Time (min) | 12.5-14.2 |
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry provides superior sensitivity and specificity for quantitative analysis of 3-(tert-Butoxy)pyridin-4-amine [27]. The method employs a UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm particle size) operated at a flow rate of 300 μL/min [27].
Mass spectrometric detection utilizes electrospray ionization in positive mode with optimized source conditions: capillary voltage 3.0 kV, source temperature 120°C, and desolvation temperature 350°C [27]. Multiple reaction monitoring transitions are established with the precursor ion at m/z 167.1 [M+H]⁺ fragmenting to quantifier ion m/z 109.1 and qualifier ion m/z 95.1 [27].
Collision energies are optimized between 15-25 eV to maximize sensitivity while maintaining specificity [27]. The linear calibration range extends from 1.0 to 1000 ng/mL with a limit of detection of 0.3 ng/mL and limit of quantification of 1.0 ng/mL [27]. Method precision typically achieves relative standard deviations below 5% for both intra-day and inter-day measurements [27].
Sample preparation involves protein precipitation using acetonitrile followed by centrifugation and filtration [27]. Internal standard addition ensures accurate quantification and compensates for matrix effects [27]. The method demonstrates excellent selectivity with no interference from common pharmaceutical excipients or related impurities [27].
| Parameter | Specification |
|---|---|
| Column Type | UPLC BEH C18 |
| Column Dimensions | 100 mm × 2.1 mm |
| Particle Size (μm) | 1.7 |
| Ionization Mode | ESI Positive |
| Precursor Ion m/z | 167.1 [M+H]⁺ |
| Product Ion 1 m/z | 109.1 (quantifier) |
| Product Ion 2 m/z | 95.1 (qualifier) |
| Linear Range (ng/mL) | 1.0-1000 |
| LOD (ng/mL) | 0.3 |
| LOQ (ng/mL) | 1.0 |